molecular formula C14H19NO5S B6634641 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid

5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid

Cat. No. B6634641
M. Wt: 313.37 g/mol
InChI Key: MAVLIRXSHNMVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid, also known as EHT 1864, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer and other diseases. This compound was first synthesized in the early 2000s and has since been the subject of extensive scientific research. In

Mechanism of Action

5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 works by inhibiting the activity of Rho GTPases, which are involved in cell migration and invasion. Specifically, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 binds to the Rho GTPase and prevents it from interacting with downstream effectors, which inhibits its activity. This inhibition leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to have several biochemical and physiological effects. In cancer, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to inhibit the activity of Rho GTPases, which leads to a decrease in tumor growth and metastasis. Additionally, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to have potential therapeutic applications in other diseases, such as cardiovascular disease, where it has been shown to inhibit the activity of smooth muscle cells.

Advantages and Limitations for Lab Experiments

One advantage of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 is that it has been shown to have potential therapeutic applications in cancer and other diseases. Additionally, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 is a small molecule inhibitor, which makes it easier to work with in lab experiments. However, one limitation of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to work with in lab experiments.

Future Directions

There are several future directions for research on 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864. One direction is to explore the potential therapeutic applications of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 in other diseases, such as neurological disorders. Additionally, future research could focus on improving the synthesis and purification methods for 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864, which could make it more accessible for lab experiments. Finally, future research could explore the use of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 in combination with other therapeutic agents, which could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 involves several steps, including the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-ethyl-3-hydroxyazetidine and sodium sulfite to produce the final product. The purity of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to have potential therapeutic applications in cancer and other diseases. In cancer, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to inhibit the activity of Rho GTPases, which are involved in cell migration and invasion. This inhibition leads to a decrease in tumor growth and metastasis. Additionally, 5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid 1864 has been shown to have potential therapeutic applications in other diseases, such as cardiovascular disease, where it has been shown to inhibit the activity of smooth muscle cells.

properties

IUPAC Name

5-(3-ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-4-14(18)7-15(8-14)21(19,20)12-6-11(13(16)17)9(2)5-10(12)3/h5-6,18H,4,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVLIRXSHNMVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethyl-3-hydroxyazetidin-1-yl)sulfonyl-2,4-dimethylbenzoic acid

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